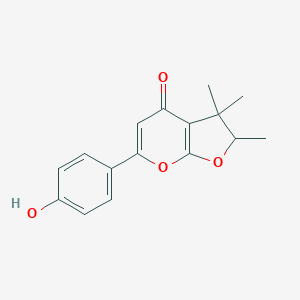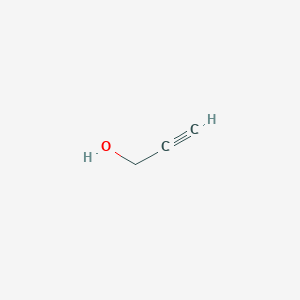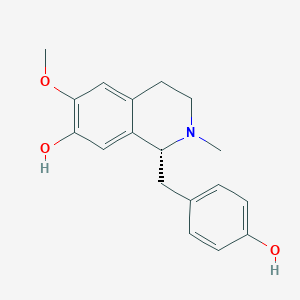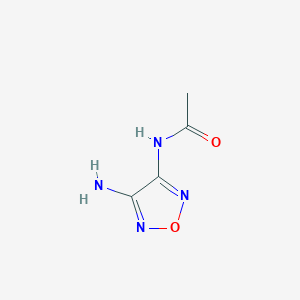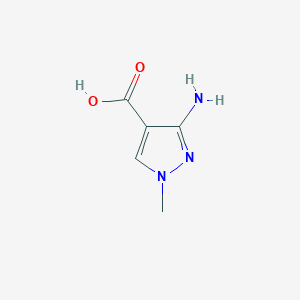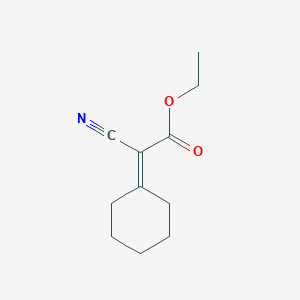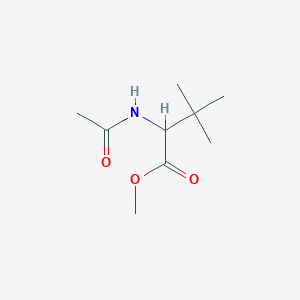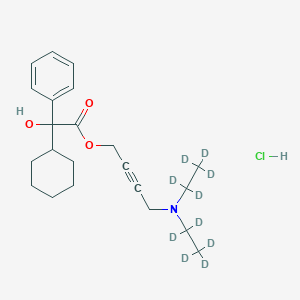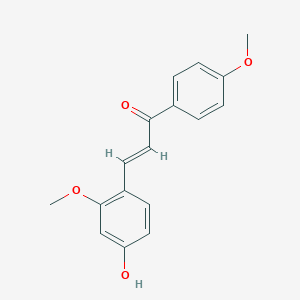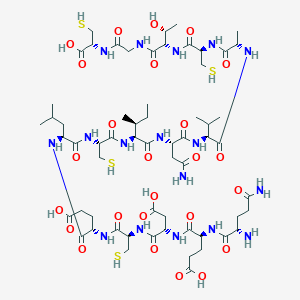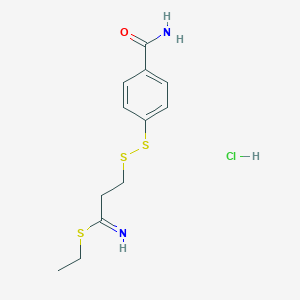
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, also known as EAPB, is a chemical compound that has been studied for its potential use in scientific research. EAPB is a thioamide compound that has been found to have a range of biochemical and physiological effects that could be useful in various research applications. In
作用机制
The mechanism of action of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and behavior. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to interact with the GABA receptor, which is a receptor that is involved in the regulation of anxiety and stress.
生化和生理效应
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which could be useful in the treatment of depression and anxiety. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to have antiproliferative effects on cancer cells, which could be useful in the development of new cancer treatments. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have antibacterial activity, which could be useful in the treatment of bacterial infections.
实验室实验的优点和局限性
One advantage of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that it has been well studied and its synthesis method is well established in the literature. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. However, one limitation of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride. One direction is to further investigate its mechanism of action, which could help to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, which could make it more accessible for researchers.
合成方法
The synthesis of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride involves the reaction of ethyl 3-oxopropanoate with 4-aminobenzenecarboxylic acid and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride monohydrochloride. This synthesis method has been well established in the literature and has been used by researchers to produce Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride for their experiments.
科学研究应用
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have anxiolytic and antidepressant effects. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been studied for its potential use in cancer research, where it has been found to have antiproliferative effects on cancer cells. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in the treatment of bacterial infections, where it has been found to have antibacterial activity.
属性
CAS 编号 |
149997-66-0 |
|---|---|
产品名称 |
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride |
分子式 |
C12H17ClN2OS3 |
分子量 |
336.9 g/mol |
IUPAC 名称 |
ethyl 3-[(4-carbamoylphenyl)disulfanyl]propanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N2OS3.ClH/c1-2-16-11(13)7-8-17-18-10-5-3-9(4-6-10)12(14)15;/h3-6,13H,2,7-8H2,1H3,(H2,14,15);1H |
InChI 键 |
DLDBPSIPZKTQJE-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
规范 SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
同义词 |
3-(4-carboxamidophenyldithio)propionthioimidate 3-CDPT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



